
FKBP12 PROTAC dTAG-7
Overview
Description
FKBP12 PROTAC dTAG-7 (dTAG-7) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively degrade proteins fused to the mutant FKBP12F36V domain. It engages both the FKBP12F36V tag and the E3 ubiquitin ligase CRBN (Cereblon), forming a ternary complex that triggers ubiquitination and subsequent proteasomal degradation of the target protein . Key features include:
- Molecular Properties: Molecular weight 1210.32, formula C₆₃H₇₉N₅O₁₉, CAS 2064175-32-0 .
- Mechanism: Utilizes CRL4<sup>CRBN</sup> E3 ligase for ubiquitination, ensuring proteasome-dependent degradation .
- Reversibility: Degradation is reversible; target protein levels recover within 8 hours after dTAG-7 removal .
dTAG-7 has been validated in diverse models, including leukemia and antigen presentation studies, where it enhanced MHC class I expression by degrading antigenic fusion proteins (e.g., GFP-S8L-F12) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dTAG-7 involves the creation of a heterobifunctional molecule that links a ligand selective for FKBP12 F36V to a cereblon-binding ligand
Industrial Production Methods: Industrial production of dTAG-7 would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and purification systems such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product. The production process would need to adhere to stringent quality control measures to ensure the efficacy and safety of the compound .
Chemical Reactions Analysis
Types of Reactions: dTAG-7 primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. It forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of the target protein.
Common Reagents and Conditions: The key reagents involved in the action of dTAG-7 include the FKBP12 F36V ligand, the cereblon-binding ligand, and the E3 ubiquitin ligase. The conditions for these reactions are typically physiological, occurring within the cellular environment at body temperature and neutral pH.
Major Products: The major product of the reaction involving dTAG-7 is the degraded target protein, which is broken down into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
dTAG-7 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the function of specific proteins by enabling their rapid and selective degradation. This allows researchers to observe the immediate effects of protein loss on cellular processes, providing insights into protein function and the pathways they are involved in.
In medicine, dTAG-7 can be used to validate potential drug targets by demonstrating the effects of degrading a specific protein. This is particularly useful in cancer research, where the degradation of oncogenic proteins can reveal their role in tumor growth and survival. Additionally, dTAG-7 can be used to study protein-protein interactions and the effects of post-translational modifications on protein function .
Mechanism of Action
The mechanism of action of dTAG-7 involves the formation of a ternary complex between the target protein (fused with FKBP12 F36V), the dTAG-7 molecule, and the E3 ubiquitin ligase cereblon. This complex facilitates the polyubiquitination of the target protein, marking it for degradation by the proteasome. The degradation process is rapid, selective, and reversible, allowing for precise control over protein levels within the cell .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Other FKBP12F36V-Targeting PROTACs
- Key Insights :
Comparison with Non-PROTAC FKBP12-Targeting Compounds
- Key Insights: Unlike Shield-1, which stabilizes FKBP12 mutants, dTAG-7 enables controlled degradation, mimicking natural protein turnover . AP1867 lacks PROTAC functionality, restricting its utility to dimerization assays .
Comparison with PROTACs Targeting Other Proteins
- Key Insights :
Antigen Presentation Enhancement
dTAG-7-mediated degradation of GFP-S8L-F12 increased MHC class I expression by 2–3-fold in BMC-2 macrophages, confirming antigen processing as a rate-limiting step .
Biological Activity
FKBP12 PROTAC dTAG-7 is a novel compound designed to selectively degrade mutant FKBP12 F36V fusion proteins through a targeted degradation mechanism. This compound is part of the dTAG system, which utilizes a two-component approach involving a degron (FKBP12 F36V) and a heterobifunctional molecule (dTAG-7) that recruits an E3 ubiquitin ligase, cereblon (CRBN), to facilitate protein degradation. This article explores the biological activity of dTAG-7, including its mechanisms, efficacy, and implications for therapeutic applications.
The dTAG system operates by tagging proteins of interest (POIs) with FKBP12 F36V, allowing for their selective degradation upon exposure to dTAG-7. The binding of dTAG-7 to FKBP12 F36V brings the tagged protein into proximity with CRBN, leading to ubiquitination and subsequent proteasomal degradation. This mechanism allows for rapid and reversible control over target protein levels in both in vitro and in vivo settings.
Efficacy and Selectivity
Research indicates that dTAG-7 effectively degrades FKBP12 F36V at low concentrations. In studies using 293FT cells expressing FKBP12 F36V-Nluc, treatment with dTAG-7 at doses as low as 100 nM resulted in significant reductions in bioluminescent signals associated with the tagged proteins, demonstrating its potency and selectivity . Importantly, no degradation was observed in CRBN-deficient cells, underscoring the necessity of CRBN for the action of dTAG-7 .
Table 1: Summary of Efficacy Data for dTAG-7
Cell Line | Concentration (nM) | Degradation Observed | CRBN Dependency |
---|---|---|---|
293FT WT | 100 | Yes | Required |
293FT CRBN−/− | 100 | No | Not required |
1. Targeting SLC Transporters
A study published in Nature Communications demonstrated that dTAG-7 could achieve reversible degradation of SLC transporters in cellular models. The research highlighted that while degradation was rapid with dTAG-7, it differed from other PROTACs like dTAG-13, which maintained target degradation for extended periods . This temporal control is crucial for studying protein function dynamics.
2. Hepcidin Regulation
Another significant application of FKBP12 PROTACs, including dTAG-7, was explored in the context of hepcidin regulation. In hepatocellular carcinoma cell lines, treatment with RC32 (an FKBP12-targeting PROTAC) led to efficient FKBP12 degradation and subsequent upregulation of hepcidin expression without immunosuppressive effects typical of traditional FKBP12 inhibitors like rapamycin . This suggests that PROTAC-mediated degradation could offer a safer alternative for managing iron overload conditions.
Research Findings
Recent studies have elucidated various aspects of the biological activity of FKBP12 PROTACs:
- Rapid Degradation : Degradation kinetics were observed within hours post-treatment, with different fusion proteins showing varying rates of degradation .
- Selectivity : dTAG-7 exhibited minimal off-target effects compared to other degraders, making it a promising tool for targeted therapy .
Table 2: Comparative Degradation Kinetics
Fusion Protein | Degradation Time (hours) | Off-target Effects |
---|---|---|
FKBP12 F36V-KRAS G12V | 4–8 | Minimal |
HDAC1-FKBP12 F36V | 1 | Minimal |
MYC-FKBP12 F36V | 2 | Minimal |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which FKBP12 PROTAC dTAG-7 induces targeted protein degradation?
dTAG-7 is a heterobifunctional molecule that recruits FKBP12F36V-tagged proteins to the E3 ubiquitin ligase CRBN, forming a ternary complex. This proximity triggers polyubiquitination of the target protein, leading to proteasomal degradation. The compound does not affect wild-type FKBP12, ensuring selectivity for engineered FKBP12F36V fusion proteins .
Q. How can researchers validate target degradation efficiency in cellular models using dTAG-7?
- Perform Western blotting to monitor protein levels of the FKBP12F36V fusion protein (e.g., HA-GFP-S8L-FKBP12) after dTAG-7 treatment.
- Use ΔFKBP12 controls (lacking the FKBP12F36V domain) to confirm specificity.
- Quantify degradation kinetics using time-course experiments (e.g., residual protein levels at 1–24 hours post-treatment) .
Q. What experimental controls are essential when using dTAG-7 in degradation studies?
- Negative controls : DMSO vehicle and ΔFKBP12-expressing cells.
- Proteasome inhibition : Co-treatment with MG132 to confirm proteasome-dependent degradation.
- E3 ligase dependency : Use CRBN-knockout cells to validate CRBN-mediated ubiquitination .
Q. How should dTAG-7 be stored and reconstituted for in vitro studies?
- Store lyophilized powder at -20°C for long-term stability.
- Prepare stock solutions in DMSO (e.g., 10 mM) and dilute in cell culture media containing solubilizing agents (e.g., 30% PEG300, 5% Tween 80). Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can off-target effects of dTAG-7 be mitigated in complex biological systems?
- Monitor unintended degradation of endogenous CRBN substrates (e.g., IKZF1/3) via proteomic profiling.
- Use negative control degraders (e.g., dTAGV-1 for VHL recruitment) to distinguish CRBN-specific effects.
- Validate findings with orthogonal degradation systems (e.g., RNAi or CRISPR) .
Q. What strategies resolve contradictory degradation efficiencies across cell lines?
- Assess expression levels of FKBP12F36V fusion proteins and CRBN via qPCR or flow cytometry.
- Optimize dTAG-7 concentration (e.g., 0.1–10 µM) and treatment duration based on cell type.
- Evaluate proteasome activity using fluorogenic substrates (e.g., Z-LLE-AMC) .
Q. How does dTAG-7 compare to other dTAG degraders (e.g., dTAG-13 or dTAGV-1) in experimental design?
- dTAG-7 recruits CRBN, while dTAGV-1 recruits VHL, enabling comparison of E3 ligase-specific effects.
- dTAG-13 (thalidomide-based) has distinct pharmacokinetic properties but similar FKBP12F36V selectivity.
- Use these variants to probe tissue-specific degradation efficiency or toxicity profiles .
Q. What methodologies quantify the kinetics of dTAG-7-mediated degradation in live cells?
- Live-cell imaging : Track GFP-tagged FKBP12F36V fusion proteins in real time.
- NanoBRET assays : Measure ubiquitination via HaloTag-Ub fusion and luciferase reporters.
- Flow cytometry : Monitor protein loss using fluorescently tagged constructs .
Q. How does dTAG-7 inform studies on cancer stemness and metabolic reprogramming?
- dTAG-7 has been used to degrade MPC1/2 fusion proteins, linking mitochondrial pyruvate transport to the Warburg effect.
- In colon cancer models, MPC degradation reduced pyruvate oxidation and increased stem cell marker expression (e.g., LGR5).
- Combine dTAG-7 with metabolomics to map metabolic dependencies .
Q. Can dTAG-7 be integrated into dual-target PROTAC strategies for synergistic effects?
- Yes, but competition for CRBN may limit co-degradation efficiency.
- Example: Co-administer dTAG-7 with a VHL-recruiting PROTAC to degrade two targets independently.
- Validate synergy using combinatorial dose-response assays (e.g., SynergyFinder) .
Q. Methodological Considerations
- Dose optimization : For in vivo studies, calculate doses based on body weight (e.g., 10 mg/kg in mice) and solubility constraints (e.g., 5% DMSO, 30% PEG300) .
- Data interpretation : Use proteomics to distinguish direct degradation from downstream transcriptional effects.
- Ethical compliance : Confirm institutional guidelines for animal studies, noting that dTAG-7 is for research use only .
Properties
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAWDLUIZXIPI-FJDAOBEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H79N5O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.